molecular formula C14H28N2O2 B1611353 N,N,N',N'-Tetraisopropylethanediamide CAS No. 14397-53-6

N,N,N',N'-Tetraisopropylethanediamide

Cat. No.: B1611353
CAS No.: 14397-53-6
M. Wt: 256.38 g/mol
InChI Key: WBOXXAGOYCERQA-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraisopropylethanediamide is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.39 g/mol . It is known for its unique structure, which includes four isopropyl groups attached to an ethanediamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetraisopropylethanediamide can be synthesized through the reaction of ethylenediamine with isopropyl chloroformate under controlled conditions . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent the decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetraisopropylethanediamide involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraisopropylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N’,N’-Tetraisopropylethanediamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetraisopropylethanediamide exerts its effects involves its interaction with specific molecular targets. It can form complexes with metal ions, which can then participate in various catalytic processes. The pathways involved often include coordination to metal centers, facilitating electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethylethanediamide
  • N,N,N’,N’-Tetraethylethanediamide
  • N,N,N’,N’-Tetrapropylethanediamide

Uniqueness

N,N,N’,N’-Tetraisopropylethanediamide is unique due to its four isopropyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds, which may have different alkyl groups attached to the ethanediamide backbone .

Properties

IUPAC Name

N,N,N',N'-tetra(propan-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-9(2)15(10(3)4)13(17)14(18)16(11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXXAGOYCERQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571324
Record name N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14397-53-6
Record name N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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